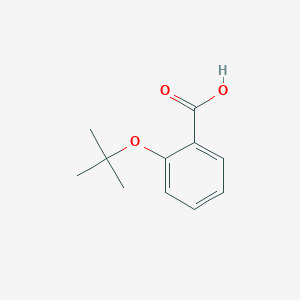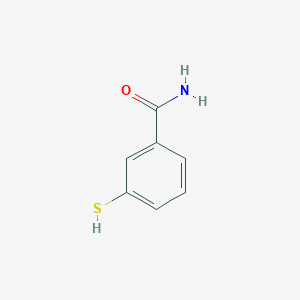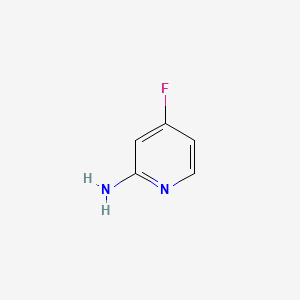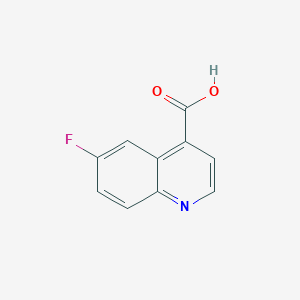
6-氟喹啉-4-羧酸
描述
6-Fluoroquinoline-4-carboxylic acid derivatives are a class of compounds that have been extensively studied due to their potent antibacterial properties. These compounds are characterized by a quinolone core structure with a fluorine atom at the 6-position and a carboxylic acid group at the 4-position. The presence of various substituents at different positions on the quinolone ring system has been shown to influence the antibacterial activity of these compounds .
Synthesis Analysis
The synthesis of these compounds typically involves the introduction of a fluorine atom at the 6-position of the quinolone ring, which is often achieved through the use of fluorinated starting materials such as 1,2,3,4-tetrafluoro benzene . Various synthetic routes have been developed to introduce different substituents at the C-7 position, which is a key modification that can significantly enhance the antibacterial activity of the molecule . For example, the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an important intermediate in the synthesis of antibacterial fluoroquinolones, has been described .
Molecular Structure Analysis
The molecular structure of 6-fluoroquinoline-4-carboxylic acid derivatives is crucial for their antibacterial activity. The fluorine atom at the 6-position is thought to enhance the ability of the molecule to interact with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . The stereochemistry of the substituents, particularly at the cyclopropane ring, has also been shown to influence the activity of these compounds .
Chemical Reactions Analysis
The chemical reactivity of 6-fluoroquinoline-4-carboxylic acid derivatives includes their ability to undergo photochemical reactions. For instance, ciprofloxacin, a well-known fluoroquinolone, can undergo a low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation in water . The reactivity of these compounds under different conditions, such as the presence of sodium sulfite or phosphate, can lead to various reaction pathways including reductive defluorination and degradation of certain substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroquinoline-4-carboxylic acid derivatives are influenced by their molecular structure. The introduction of different substituents can affect the solubility, stability, and overall pharmacokinetic profile of these compounds. For example, the compound 1589 R.B. has been reported to have a favorable toxicological and pharmacokinetic profile, suggesting its potential use in systemic infections . The presence of a fluorine atom can also enhance the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell walls .
科学研究应用
1. Synthetic Methodologies
Immunosuppressant Synthesis : A novel immunosuppressant KF20444 was synthesized using 6,7-dihydro-10-fluoro-3-(2-fluorophenyl)-5H-benzo[6,7]cyclohepta[1,2-b]-quinoline-8-carboxylic acid, demonstrating a method involving intramolecular Friedel-Crafts reaction and subsequent oxidation-reduction steps (Chujo et al., 2001).
Halogen/Metal Permutation : 2-Bromo-3-fluoroquinolines were converted into 3-fluoroquinoline-2-carboxylic acids and 2-bromo-3-fluoroquinoline-4-carboxylic acids through halogen/metal permutation and deprotonation-carboxylation processes (Ondi et al., 2005).
2. Fluorophore Development
- Fluorophore for Biomedical Analysis : 6-Methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, was developed as a novel fluorophore for biomedical analysis. It exhibits strong fluorescence in a wide pH range and stability against light and heat (Hirano et al., 2004).
3. Antimycobacterial Activities
- Antimycobacterial In Vitro and In Vivo Evaluation : Various 6-fluoro-1,4-dihydro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids were synthesized and found effective against Mycobacterium tuberculosis and multi-drug resistant strains, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).
4. Antibacterial and Anticancer Agents
- Synthesis of Tetracyclic Fluoroquinolones : 6-Fluoro-4-oxopyrido[2,3-a]carbazole-3-carboxylic acids and related compounds were synthesized and evaluated for their antibacterial and antiproliferative activity, showing promise as dual-action anticancer and antibacterial chemotherapeutics (Al-Trawneh et al., 2010).
属性
IUPAC Name |
6-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGWSJQERDIOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594217 | |
| Record name | 6-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-4-carboxylic acid | |
CAS RN |
220844-73-5 | |
| Record name | 6-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

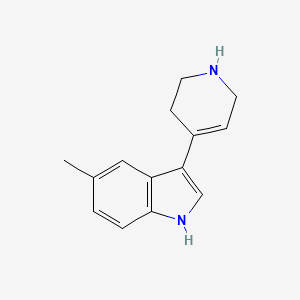
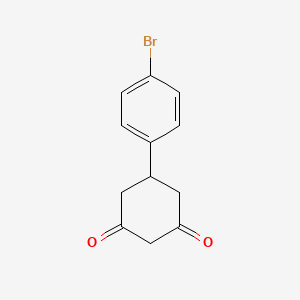
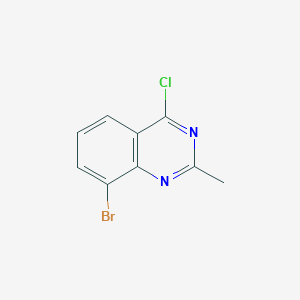
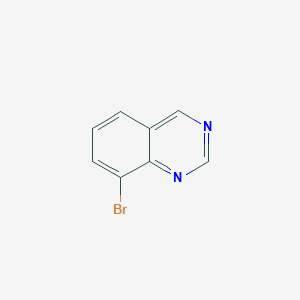


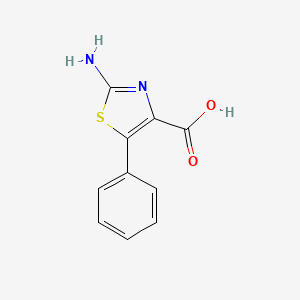

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
